N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide
Description
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide is a diamide compound featuring a benzyl-substituted piperidine moiety linked via a methylene bridge to an ethanediamide backbone. The second amide group is attached to a 3-chloro-4-fluorophenyl ring, introducing halogenated aromaticity.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O2/c22-18-12-17(6-7-19(18)23)25-21(28)20(27)24-13-15-8-10-26(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVCWIIVQDVLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran (THF) and reagents like sodium borohydride for reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
N'-(3-Chloro-4-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide (BG15370; CAS 2034530-52-2)
N-[(1-Benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS 953200-94-7)
- Structure : Replaces the 3-chloro-4-fluorophenyl group with a 4-fluorophenylmethyl substituent .
- Molecular Weight : 383.5 g/mol vs. ~424.9 g/mol (target compound).
- Impact of Halogenation : The 3-chloro-4-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding compared to the simpler 4-fluorophenyl analog .
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide (CAS 2097900-03-1)
- Structure : Incorporates a bithiophene-hydroxyethyl group instead of the benzylpiperidinylmethyl moiety .
- Molecular Formula : C₁₈H₁₄ClFN₂O₃S₂ vs. C₂₂H₂₅ClFN₃O₂ (target compound).
- Functional Implications : The bithiophene group may confer π-π stacking interactions, whereas the benzylpiperidine in the target compound could enhance affinity for central nervous system targets .
Piperidine-Containing Analogs
Fentanyl and Derivatives (e.g., p-Fluoro-butyrylfentanyl)
- Structure : Fentanyl analogs feature a 4-piperidinyl-N-phenylpropanamide core, unlike the ethanediamide backbone of the target compound .
- Key Differences :
- Amide Linkage : The target compound’s ethanediamide (two amide bonds) vs. fentanyl’s single amide.
- Substituent Position : The target compound’s benzyl group at the piperidine 1-position contrasts with fentanyl’s phenethyl substitution.
- Pharmacological Implications : Piperidine substitution patterns critically influence opioid receptor binding; the benzyl group may reduce µ-opioid receptor affinity compared to phenethyl analogs .
W-18 and W-15
- Structure : Sulfonamide-based piperidinylidene compounds with nitro or chloroaryl groups .
- Comparison : The target compound’s diamide structure lacks the sulfonamide and piperidinylidene moieties, suggesting divergent mechanisms of action. However, shared halogenated aryl groups may indicate overlapping metabolic stability challenges .
Research Implications and Challenges
- Structural Optimization : The benzylpiperidinylmethyl group in the target compound may improve stability compared to pyridinyl or thiophene analogs but could increase metabolic oxidation risks .
- Isomer Complexity : As seen with p-fluoro-butyrylfentanyl isomers, halogen position (ortho, meta, para) significantly affects activity and analytical identification . The 3-chloro-4-fluorophenyl group in the target compound adds unique steric and electronic properties.
- Synthetic Feasibility : Ethanediamide synthesis (e.g., via coupling of 2-(3-chlorophenyl)ethan-1-amine with acyl chlorides) is well-documented, but purification of benzylpiperidine derivatives may require advanced chromatographic methods .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide, also known by its CAS number 953201-10-0, is a compound that has garnered attention for its potential biological activities, particularly in relation to neuropharmacology. This article reviews the compound's biological activity, focusing on its interactions with various receptors, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClFN3O2 |
| Molecular Weight | 403.9 g/mol |
| CAS Number | 953201-10-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
This compound primarily interacts with sigma receptors, which are implicated in various neurological processes. Research indicates that derivatives of this compound exhibit high affinity for sigma1 receptors, with Ki values suggesting potent interactions. For example, related compounds have shown Ki values around 3.90 nM for sigma1 receptors and higher values for sigma2 receptors, indicating a selective binding profile .
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding how structural modifications influence biological activity. The presence of halogen substitutions on the aromatic ring has been shown to enhance receptor affinity. Specifically, compounds with 3-substituted groups generally exhibited increased affinity compared to their 2- and 4-substituted counterparts . The following trends were observed:
- Halogen Substitution : Increased affinity for sigma receptors.
- Electron-Donating Groups : Such as -OH or -OCH3 resulted in reduced receptor affinity.
- Selectivity Trends : The 2-fluoro-substituted analog demonstrated the highest selectivity for sigma1 receptors among tested compounds .
Neuropharmacological Effects
In studies evaluating the neuropharmacological effects of this compound, it was found to exhibit significant modulation of neurotransmitter systems. Its interaction with acetylcholinesterase suggests potential applications in treating cognitive disorders, as inhibition of this enzyme can enhance cholinergic signaling .
Case Study: Sigma Receptor Modulation
A notable case study involved the evaluation of a series of piperidine derivatives, including our compound of interest. These derivatives were tested for their ability to modulate sigma receptor activity in vitro. The results indicated that compounds with similar structures to this compound displayed enhanced neuroprotective effects and reduced neurodegeneration markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
